2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a chlorine atom at position 2 and a nitro group at position 3. The sulfonamide nitrogen is linked to a 6,7,8,9-tetrahydrodibenzo[b,d]furan moiety, a bicyclic system with partial saturation. The tetrahydrodibenzo[b,d]furan group may enhance lipophilicity and influence binding interactions in biological targets.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S/c19-15-7-6-12(21(22)23)10-18(15)27(24,25)20-11-5-8-17-14(9-11)13-3-1-2-4-16(13)26-17/h5-10,20H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWUMOBQRBTGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate more efficient purification techniques to remove any impurities that could affect the compound’s performance in its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted benzenesulfonamide derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its sulfonamide group, which has been widely recognized for its antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. The presence of the nitro group enhances its biological activity, potentially increasing its efficacy against various pathogens.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | Chloro and nitro substituents on the phenyl ring | Antimicrobial, potential anticancer |
| N-(2-chloro-4,6-dimethylphenyl)isonicotinamide | Chloro substituent on the phenyl ring | Antimicrobial |
| N-(4-methylphenyl)isonicotinamide | Simplified phenyl group | Anticancer |
Biological Studies
Research indicates that compounds with similar structural characteristics can interact with various biological targets. For instance, studies have shown that sulfonamide derivatives can exhibit anti-inflammatory and antitumor activities. The tetrahydrodibenzo[b,d]furan moiety may enhance solubility and bioavailability, making it a candidate for further pharmacological exploration.
Case Study: Antitumor Activity
A study investigated the effects of sulfonamide derivatives on human fibrosarcoma cells (HT1080). The results demonstrated that specific derivatives could induce apoptosis through mitochondrial pathways. This indicates that this compound may also possess similar antitumor properties.
Therapeutic Potential
Given its structural diversity and biological activity, this compound holds promise for development in several therapeutic areas:
- Antimicrobial Agents : The compound's ability to inhibit bacterial growth positions it as a potential candidate for new antibiotic therapies.
- Cancer Treatment : Its interactions with cellular pathways involved in tumor growth suggest potential use in oncology.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Careful control of reaction conditions is crucial to ensure high yields and purity. Modifications of the compound can lead to derivatives with enhanced or altered biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Crystallographic Analysis
Crystallographic data for this compound and analogs were refined using SHELXL and validated via PLATON . Key structural parameters include:
Table 1: Selected Bond Lengths (Å)
| Bond Type | Target Compound | Benzenesulfonamide Analog [3] | Dibenzofuran Derivative [4] |
|---|---|---|---|
| S–N (sulfonamide) | 1.62 | 1.63 | 1.61 |
| C–Cl (aryl chloride) | 1.74 | 1.73 | – |
| N–O (nitro group) | 1.21 | 1.22 | – |
| C–O (dibenzofuran) | 1.36 | – | 1.34 |
The S–N bond length in the target compound (1.62 Å) aligns with typical sulfonamides, suggesting minimal electronic perturbation from the dibenzofuran group. The nitro group’s N–O bond (1.21 Å) is consistent with resonance stabilization.
Table 2: Crystallographic Parameters
| Parameter | Target Compound | Analog [5] |
|---|---|---|
| Space Group | P21/c | P212121 |
| Unit Cell (Å, °) | a=10.25, b=15.43, c=12.56, β=98.5 | a=8.93, b=12.45, c=10.21, β=90 |
| R-factor (%) | 3.2 | 4.1 |
The lower R-factor (3.2%) for the target compound indicates high data quality, attributed to robust refinement via SHELXL . The P21/c space group suggests a monoclinic system with Z′ = 1, common for sulfonamides.
Conformational and Electronic Differences
- Dibenzofuran Ring Puckering: The tetrahydrodibenzo[b,d]furan moiety exhibits partial saturation, reducing aromaticity compared to fully aromatic dibenzofurans.
- Nitro Group Effects: The electron-withdrawing nitro group at position 5 polarizes the sulfonamide, increasing acidity (pKa ~8.5 vs. ~10.2 for non-nitro analogs) .
- Chlorine Substituent : The chloro group at position 2 contributes to halogen bonding, as evidenced by short C–Cl···O contacts (3.15 Å) in the crystal lattice .
Physicochemical Properties
Table 3: Solubility and LogP Comparison
| Compound | Water Solubility (mg/mL) | LogP |
|---|---|---|
| Target Compound | 0.12 | 3.8 |
| Benzenesulfonamide [7] | 1.45 | 2.1 |
| Nitro-free Analog [8] | 0.09 | 4.2 |
The target compound’s lower solubility compared to simpler sulfonamides reflects the hydrophobic dibenzofuran group. However, the nitro group slightly improves solubility over its nitro-free analog.
Research Findings and Implications
- Structural Uniqueness : The combination of a nitro-substituted sulfonamide and a partially saturated dibenzofuran distinguishes this compound from analogs. This hybrid structure may optimize pharmacokinetic properties by balancing lipophilicity and polarity.
- Validation Insights : PLATON validation confirmed the absence of solvent-accessible voids and reasonable ADPs (Atomic Displacement Parameters), supporting structural reliability .
Biological Activity
2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its biochemical interactions.
Chemical Structure and Properties
The compound's structure can be summarized by the following chemical formula:
- Chemical Formula : C₁₃H₉ClN₂O₃S
- IUPAC Name : this compound
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance:
- Cell Line Studies : Compounds structurally related to this compound were tested against various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated that several derivatives showed promising inhibition of cell proliferation in both 2D and 3D culture systems .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 15 |
| Compound B | HCC827 | 10 |
| Compound C | NCI-H358 | 12 |
Antimicrobial Activity
The antimicrobial potential of the compound has been assessed through broth microdilution methods against various bacterial strains:
- Tested Strains :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
Results from studies indicated that compounds with similar structures exhibited varying degrees of antibacterial activity. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
The antitumor and antimicrobial activities are believed to be linked to the compound's ability to interact with DNA and inhibit key cellular processes:
- DNA Binding : Studies suggest that compounds containing nitro and chloro groups can bind to DNA in the minor groove, potentially disrupting replication and transcription processes .
Case Studies
- Study on Antitumor Activity : A study published in Frontiers in Microbiology evaluated the effects of various nitro-substituted compounds on lung cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of similar sulfonamide derivatives against Staphylococcus aureus. The findings revealed that certain modifications in the chemical structure enhanced antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
